molecular formula C24H32N6O3 B563928 Noracetildenafil CAS No. 949091-38-7

Noracetildenafil

Cat. No.: B563928
CAS No.: 949091-38-7
M. Wt: 452.5 g/mol
InChI Key: BEAXWKCHSPVXQB-UHFFFAOYSA-N
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Description

Noracetildenafil, also known as N-desmethylacetildenafil, is a synthetic compound that belongs to the class of phosphodiesterase type 5 (PDE5) inhibitors. It is structurally related to sildenafil, the active ingredient in Viagra, and is often found as an adulterant in herbal products marketed for erectile dysfunction. The molecular formula of this compound is C24H32N6O3, and it has a molecular weight of 452.55 g/mol .

Mechanism of Action

Target of Action

Noracetildenafil, also known as N-desmethylacetildenafil, primarily targets the enzyme phosphodiesterase 5 (PDE5) in the human body . This enzyme plays a crucial role in regulating blood flow in certain areas of the body by breaking down a specific molecule called cyclic guanosine monophosphate (cGMP) .

Mode of Action

This compound acts as an inhibitor of the PDE5 enzyme . By binding to this enzyme, it prevents the breakdown of cGMP . The increased presence of cGMP results in the relaxation and dilation of blood vessels, particularly in the penile region, thereby improving blood flow .

Biochemical Pathways

The action of this compound affects the nitric oxide-cGMP pathway . Normally, upon sexual stimulation, nitric oxide is released, which triggers the production of cGMP The cGMP then causes the smooth muscles in blood vessels to relax and dilate, increasing blood flow. This compound inhibits PDE5, allowing cGMP levels to remain high and promoting sustained vasodilation .

Pharmacokinetics

It is known that the compound is a derivative of sildenafil , a drug whose pharmacokinetics are well-studied . Sildenafil is known to have a bioavailability of 41%, is 96% protein-bound, and is metabolized primarily by the liver enzymes CYP3A4 and CYP2C9 . It has a half-life of 3-4 hours and is excreted in the feces and urine

Result of Action

The primary molecular effect of this compound’s action is the inhibition of the PDE5 enzyme, leading to an increase in cGMP levels . On a cellular level, this results in the relaxation and dilation of blood vessels, particularly in the penile region, which can help to improve erectile function .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound, although specific studies on this compound are lacking. Generally, factors such as diet, lifestyle, co-administration of other drugs, and individual genetic variations can affect the metabolism and effectiveness of drugs . For example, substances that induce or inhibit the liver enzymes CYP3A4 and CYP2C9 could potentially affect the metabolism of this compound, given its structural similarity to sildenafil

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Noracetildenafil involves multiple steps, starting from the basic pyrazolo[4,3-d]pyrimidin-7-one structure. The key steps include:

    Formation of the pyrazolo[4,3-d]pyrimidin-7-one core: This is achieved through the cyclization of appropriate precursors under controlled conditions.

    Substitution reactions: Introduction of the ethoxy and acetyl groups at specific positions on the phenyl ring.

    N-methylation: This step involves the methylation of the nitrogen atom in the piperazine ring.

Industrial Production Methods: Industrial production of this compound typically involves large-scale organic synthesis techniques, utilizing high-performance liquid chromatography (HPLC) and mass spectrometry (MS) for purification and quality control .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the ethoxy group, leading to the formation of hydroxylated derivatives.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to a hydroxyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the acetyl group.

Common Reagents and Conditions:

    Oxidizing agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

    Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Nucleophiles: Ammonia (NH3), amines.

Major Products:

Scientific Research Applications

Noracetildenafil has several applications in scientific research:

Comparison with Similar Compounds

    Acetildenafil: Another analog with similar PDE5 inhibitory activity.

Comparison:

This compound’s unique structural modifications make it a compound of interest in both research and regulatory contexts, particularly due to its presence in adulterated products.

Properties

IUPAC Name

5-[2-ethoxy-5-[2-(4-methylpiperazin-1-yl)acetyl]phenyl]-1-methyl-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32N6O3/c1-5-7-18-21-22(29(4)27-18)24(32)26-23(25-21)17-14-16(8-9-20(17)33-6-2)19(31)15-30-12-10-28(3)11-13-30/h8-9,14H,5-7,10-13,15H2,1-4H3,(H,25,26,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEAXWKCHSPVXQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NN(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)C(=O)CN4CCN(CC4)C)OCC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32N6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10652413
Record name 5-{2-Ethoxy-5-[(4-methylpiperazin-1-yl)acetyl]phenyl}-1-methyl-3-propyl-1,4-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10652413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

452.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

949091-38-7
Record name Noracetildenafil
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0949091387
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-{2-Ethoxy-5-[(4-methylpiperazin-1-yl)acetyl]phenyl}-1-methyl-3-propyl-1,4-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10652413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name NORACETILDENAFIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H64W3NL3UV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Customer
Q & A

Q1: What analytical methods are commonly employed to detect Nor-Acetildenafil in various products?

A1: Several sophisticated analytical techniques have proven effective in detecting and quantifying Nor-Acetildenafil. High-performance liquid chromatography coupled with high-resolution mass spectrometry (HPLC-HRMS) is a prominent method due to its high sensitivity and accuracy. [] This technique can identify Nor-Acetildenafil at concentrations as low as 5.0 ng/mL. [] Another widely used approach is liquid chromatography tandem mass spectrometry (LC-MS/MS), which offers the advantage of simultaneously detecting Nor-Acetildenafil alongside other Sildenafil analogs and related compounds. [] This method is particularly valuable when screening complex matrices like herbal preparations or beverages. []

Q2: How sensitive are these analytical methods in detecting Nor-Acetildenafil in different product types?

A2: The sensitivity of detection methods like LC-MS/MS can vary depending on the complexity of the sample matrix. For instance, research shows that in a coffee matrix, the limit of detection (LoD) for Nor-Acetildenafil ranged from 1.5 to 290 ng/mL. [] In contrast, within herbal matrices, the LoD was considerably lower, ranging from 1.2 to 10.1 ng/mL. [] This difference highlights the influence of matrix effects on the sensitivity of analytical techniques.

Q3: Beyond detection, is it possible to quantify Nor-Acetildenafil in these products?

A3: Yes, both HPLC-HRMS and LC-MS/MS are quantitative techniques, enabling researchers not only to detect the presence of Nor-Acetildenafil but also to determine its concentration within a sample. [, ] This quantitative aspect is crucial for assessing the potential health risks associated with consuming products adulterated with this compound, as dosage plays a significant role in toxicological considerations.

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